4-Methoxynaphthalen-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

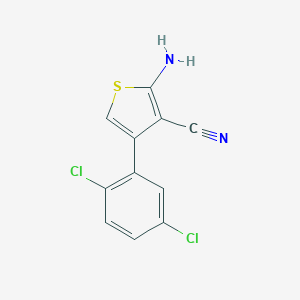

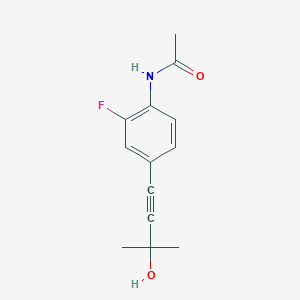

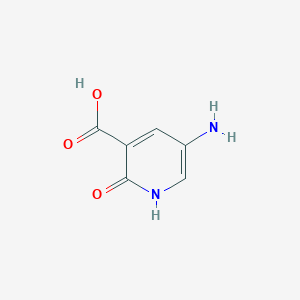

4-Methoxynaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H12ClNO . It is a powder form substance . It is also known as 2-(4-methoxynaphthalen-1-yl)ethan-1-amine hydrochloride .

Synthesis Analysis

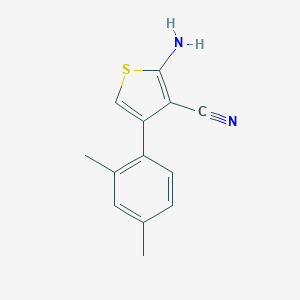

A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities . Most of the synthesized compounds exhibited moderate to high antiproliferative activity in comparison to the standard drug cisplatin .Molecular Structure Analysis

The molecular weight of 4-Methoxynaphthalen-1-amine hydrochloride is 237.73 . The average mass is 209.672 Da and the monoisotopic mass is 209.060745 Da .Chemical Reactions Analysis

The synthesis of amines involves various reactions such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Physical And Chemical Properties Analysis

4-Methoxynaphthalen-1-amine hydrochloride is a powder form substance . It has a molecular weight of 237.73 , an average mass of 209.672 Da, and a monoisotopic mass of 209.060745 Da .Wissenschaftliche Forschungsanwendungen

Application 1: Anticancer Activities

- Specific Scientific Field : Medicinal Chemistry, Oncology .

- Summary of the Application : A novel series of compounds, 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, were designed, synthesized, and evaluated for their anticancer activities .

- Methods of Application or Experimental Procedures : The compounds were synthesized and their antiproliferative activity was compared to the standard drug cisplatin . The most active compound, 5i, was found to potently inhibit tubulin polymerization, induce cell cycle arrest at the G2/M phase, and cause cell apoptosis in the MCF-7 cell line .

- Results or Outcomes : Most of the synthesized compounds exhibited moderate to high antiproliferative activity. The compound 5i was found to be the most active on MCF-7 and HepG2 cancer cell lines, with IC 50 values of 3.77 ± 0.36 and 3.83 ± 0.26 µM, respectively .

Application 2: Michael Additions of Amines to Methyl Acrylates

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : 4-Methoxynaphthalen-1-amine hydrochloride is used in the Michael addition of amines to α,β-unsaturated esters . This process is one of the most versatile reactions in organic synthesis .

- Methods of Application or Experimental Procedures : The addition reactions were carried out in methanol in a monomode microwave CEM Discover apparatus . The reactions were performed under microwave irradiation, which typically produces faster reactions and higher yields and minimizes the formation of by-products .

Application 3: Synthesis of β-amino acids and derivatives

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : 4-Methoxynaphthalen-1-amine hydrochloride is used in the synthesis of β-amino acids and derivatives, which can be carried out under asymmetric conditions by means of chiral induction that the nucleophile or the Michael acceptor could exert .

- Methods of Application or Experimental Procedures : The synthesis of such compounds is carried out in racemic form and later resolves the enantiomers through some separation method such as enzymatic kinetic resolution . The addition reactions were carried out in methanol in a monomode microwave CEM Discover apparatus .

Eigenschaften

IUPAC Name |

4-methoxynaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQJOWVRCXFIBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596214 |

Source

|

| Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxynaphthalen-1-amine hydrochloride | |

CAS RN |

92599-05-8 |

Source

|

| Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)

![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)